3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-10-21-17(23)14-8-4-5-9-15(14)19-18(21)24-13-16(22)20-11-6-3-7-12-20/h2,4-5,8-9H,1,3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXJTUPMOPAZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one, a derivative of quinazolinone, has garnered attention due to its diverse biological activities. This compound is part of a larger class of quinazolinones known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant studies.
The molecular formula for this compound is C18H21N3O2S, with a molecular weight of 343.45 g/mol. The compound features a quinazolinone core linked to a piperidine-derived thioether, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 343.45 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have shown that derivatives of quinazolin-4(3H)-one exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism involves inhibition of multiple tyrosine kinases such as CDK2, HER2, and EGFR.
Key Findings:
- Cytotoxicity : The compound exhibited IC50 values comparable to established chemotherapeutics.
| Kinase Enzyme | IC50 (µM) |
|---|---|
| CDK2 | 0.173 |
| HER2 | 0.079 |
| EGFR | Similar to lapatinib |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
Antimicrobial Efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Escherichia coli | 3.90 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and bacterial growth. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various quinazolinone derivatives, including our compound of interest, against human breast cancer cell lines. Results indicated that the compound significantly reduced cell viability compared to controls .
- Antimicrobial Trials : Another study focused on the antimicrobial properties, revealing that modifications to the quinazolinone structure could enhance activity against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a study demonstrated that quinazoline derivatives can effectively block the activity of certain kinases associated with cancer cell proliferation .
Antimicrobial Properties
The compound's thioether functionality may contribute to its antimicrobial activity. Research has highlighted that compounds containing sulfur can exhibit enhanced antibacterial effects, making them suitable candidates for developing new antibiotics . A comparative study involving various thioether compounds revealed promising results against Gram-positive and Gram-negative bacteria.
Neurological Disorders
Due to its piperidine moiety, 3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one is being explored for potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Compounds with piperidine structures have been shown to interact with neurotransmitter systems, suggesting possible neuroprotective effects .
Case Study 1: Anticancer Efficacy
In a preclinical trial, researchers evaluated the anticancer efficacy of several quinazoline derivatives, including this compound). The compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against various bacterial strains. The results indicated that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: Neuroprotective Effects
In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. The compound was shown to modulate the expression of neurotrophic factors, which are essential for neuronal survival and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound is structurally compared to three classes of quinazolinone derivatives:
Aliphatic 2-(alkylthio) derivatives (e.g., compounds 2–4 in ): These feature simple alkyl chains (e.g., ethyl, allyl) at the 2-thio position.
Aromatic 2-(benzylthio) derivatives (e.g., compounds 5–11 in ): These include benzyl or substituted benzyl groups.
Complex 2-(functionalized-thio) derivatives (e.g., compound 12 in ): These combine thioether chains with additional functional groups, such as benzenesulfonamide.
Key SAR Insights
- Aliphatic vs. Aromatic Substituents : Aliphatic thioethers enhance CA inhibition due to better fit within the enzyme’s hydrophobic pocket, while aromatic groups introduce steric and electronic mismatches .
- Electron-Withdrawing Groups: Substitutions like 4-Cl or 4-NO₂ on benzylthio derivatives (e.g., compound 7) moderately improve activity (KI = 57.0–65.6 nM) but remain less effective than aliphatic chains .
- Piperidinyl Group Impact : The piperidin-1-yl moiety in the target compound may improve solubility via its tertiary amine but could reduce binding affinity due to increased steric hindrance compared to simpler alkyl groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-allyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one?
- Methodology :
- The synthesis typically involves multi-step reactions starting with a quinazolinone core. A potassium salt intermediate (e.g., from 3-mercapto-1,3,4-oxadiazole derivatives) is reacted with chloroacetamide derivatives in dimethylformamide (DMF) under reflux with KI catalysis. Workup includes precipitation via ice quenching and ethanol recrystallization .
- Microwave-assisted synthesis may optimize reaction efficiency, reducing time from hours to minutes while maintaining yields >70% .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethyl chloroacetate, NaOAc, ethanol reflux | 72–74% | |
| Thioether coupling | 2-chloro-N-(piperidin-1-yl)acetamide, DMF, KI, 4h reflux | 69–74% |
Q. How is the compound characterized post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent integration (e.g., allyl protons at δ 5.2–5.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z = 382.1 [M+H⁺] for nitro-substituted analogs) validate molecular weight .
- Infrared Spectroscopy (IR) : C=O (1650–1750 cm⁻¹) and C=N (1600–1630 cm⁻¹) stretches confirm core stability .
Q. What initial biological assays are used to evaluate its activity?
- Methodology :
- Kinase Inhibition : Assays against Chk1 kinase (IC₅₀ values via fluorescence polarization) show moderate activity (e.g., 10–50 µM) .
- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli (zone of inhibition >10 mm at 100 µg/mL) .
- Data Table :
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase | Chk1 | IC₅₀ = 32 µM | |
| Antimicrobial | S. aureus | 14 mm inhibition |
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Core Modifications : Substitute the allyl group with bulkier alkyl chains (e.g., benzyl) to assess steric effects on kinase binding .
- Piperidine Substitutions : Replace piperidine with morpholine or thiomorpholine to modulate solubility and target affinity .
- Thioether Linker Optimization : Replace the thioether with sulfone or sulfoxide to evaluate oxidation state impact on stability .
Q. What computational methods are used to study its target interactions?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with Chk1 ATP-binding pockets (docking scores < -7.0 kcal/mol indicate strong binding) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess complex stability (RMSD < 2 Å) and hydrogen bond persistence (>80% occupancy) .
- Key Finding : The piperidine moiety forms stable hydrophobic contacts with Val23 and Lys38 residues in Chk1 .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Methodology :
- SHELX Refinement : Use SHELXL for high-resolution (<1.5 Å) data to resolve disordered piperidine conformers. Apply TWIN commands for twinned crystals .
- Alternative Software : PHENIX or REFMAC5 cross-validate hydrogen bonding networks and torsional restraints .
Q. How to optimize reaction conditions for improved yield and purity?
- Methodology :
- Solvent Screening : Replace DMF with acetonitrile to reduce byproducts (e.g., hydrolysis of thioether) .
- Catalyst Optimization : Use Pd(OAc)₂ for Suzuki couplings (e.g., aryl substitutions) to achieve >85% yield .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
